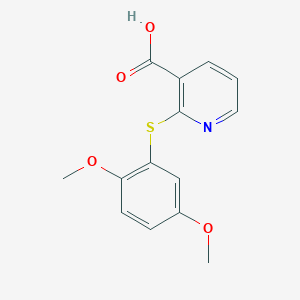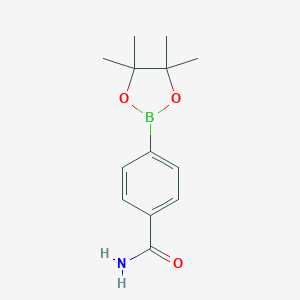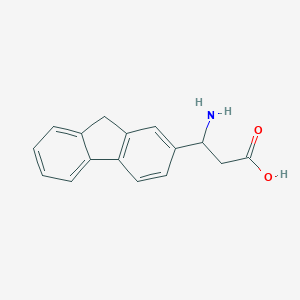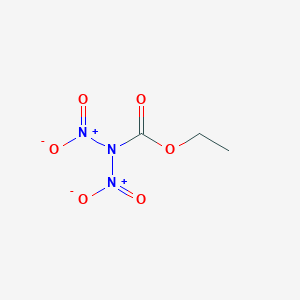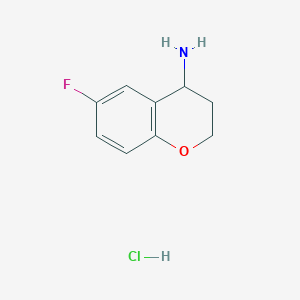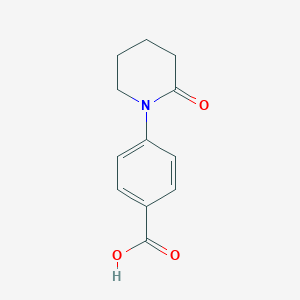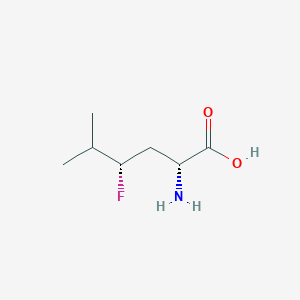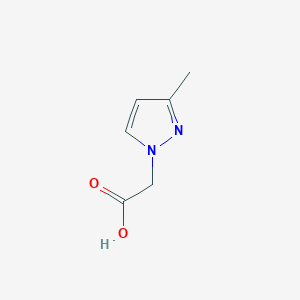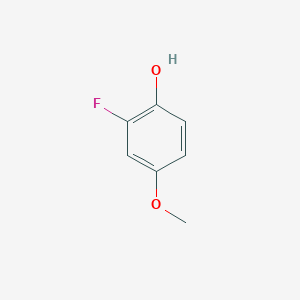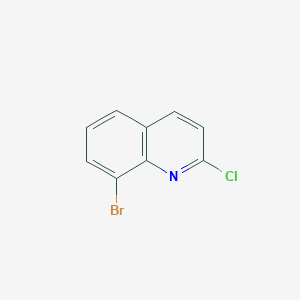
10-Hydroxymethyl-7-methylbenz(c)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Hydroxymethyl-7-methylbenz(c)acridine (C-1305) is a synthetic compound that belongs to the acridine family. It has been the subject of extensive research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. C-1305 has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
作用機序
The mechanism of action of 10-Hydroxymethyl-7-methylbenz(c)acridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 10-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
生化学的および生理学的効果
10-Hydroxymethyl-7-methylbenz(c)acridine has been found to exhibit a range of biochemical and physiological effects. In cancer cells, 10-Hydroxymethyl-7-methylbenz(c)acridine has been shown to induce apoptosis, inhibit DNA synthesis, and inhibit the activity of topoisomerase II. In addition, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to induce the production of ROS, which can lead to oxidative stress and cell death. In HIV-infected cells, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to inhibit viral replication by interfering with the reverse transcriptase enzyme.
実験室実験の利点と制限
One of the advantages of 10-Hydroxymethyl-7-methylbenz(c)acridine is its broad range of biological activities, which makes it a promising candidate for further research. However, there are also limitations associated with the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in lab experiments. For example, 10-Hydroxymethyl-7-methylbenz(c)acridine is highly toxic and requires careful handling. In addition, the synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 10-Hydroxymethyl-7-methylbenz(c)acridine. One area of interest is the development of analogs of 10-Hydroxymethyl-7-methylbenz(c)acridine with improved activity and reduced toxicity. Another area of interest is the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in combination with other drugs to enhance its antitumor and antiviral activity. In addition, further research is needed to fully understand the mechanism of action of 10-Hydroxymethyl-7-methylbenz(c)acridine and its potential applications in various fields.
Conclusion:
In conclusion, 10-Hydroxymethyl-7-methylbenz(c)acridine is a synthetic compound that has been the subject of extensive research due to its potential applications in various fields. The synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine requires specialized equipment and expertise, and it exhibits a range of biological activities, including antitumor, antiviral, and antimicrobial properties. The mechanism of action of 10-Hydroxymethyl-7-methylbenz(c)acridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Despite its potential, there are also limitations associated with the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in lab experiments. Future research on 10-Hydroxymethyl-7-methylbenz(c)acridine should focus on the development of analogs with improved activity and reduced toxicity, as well as the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in combination with other drugs to enhance its activity.
合成法
The synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing 10-Hydroxymethyl-7-methylbenz(c)acridine involves the condensation of 4-methyl-1-naphthoic acid with formaldehyde in the presence of sulfuric acid. The resulting product is then further reacted with methylamine to yield 10-Hydroxymethyl-7-methylbenz(c)acridine. Other methods for synthesizing 10-Hydroxymethyl-7-methylbenz(c)acridine have also been reported, including one-pot reactions and microwave-assisted synthesis.
科学的研究の応用
10-Hydroxymethyl-7-methylbenz(c)acridine has been the subject of extensive research due to its potential applications in various fields. In the medical field, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to exhibit antimicrobial activity against a range of bacteria and fungi.
特性
CAS番号 |
160543-08-8 |
|---|---|
製品名 |
10-Hydroxymethyl-7-methylbenz(c)acridine |
分子式 |
C19H15NO |
分子量 |
273.3 g/mol |
IUPAC名 |
(7-methylbenzo[c]acridin-10-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-15-8-6-13(11-21)10-18(15)20-19-16(12)9-7-14-4-2-3-5-17(14)19/h2-10,21H,11H2,1H3 |
InChIキー |
RFUAMQCKKXWCFF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO |
正規SMILES |
CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO |
その他のCAS番号 |
160543-08-8 |
同義語 |
10-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
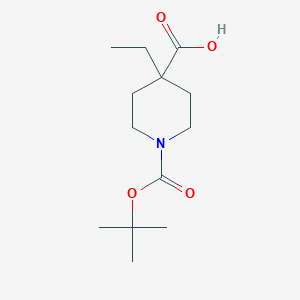
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
